Asn-Val

N-end rule pathway enzymatic deamidation NTA1 substrate profiling

Asn-Val (L-asparaginyl-L-valine) is a naturally occurring dipeptide formed from L-asparagine and L-valine residues, classified under the Human Metabolome Database (HMDB0028744) as an expected metabolite of protein digestion and catabolism. With a molecular formula of C₉H₁₇N₃O₄ and a monoisotopic mass of 231.12 Da, it serves as a fundamental building block in peptide synthesis and biochemical research.

Molecular Formula C9H17N3O4
Molecular Weight 231.25 g/mol
Cat. No. B12102650
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAsn-Val
Molecular FormulaC9H17N3O4
Molecular Weight231.25 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)O)NC(=O)C(CC(=O)N)N
InChIInChI=1S/C9H17N3O4/c1-4(2)7(9(15)16)12-8(14)5(10)3-6(11)13/h4-5,7H,3,10H2,1-2H3,(H2,11,13)(H,12,14)(H,15,16)
InChIKeyKWBQPGIYEZKDEG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Asn-Val (Asparaginyl-Valine, CAS 145314-87-0): Procurement-Relevant Molecular Identity and Biological Classification


Asn-Val (L-asparaginyl-L-valine) is a naturally occurring dipeptide formed from L-asparagine and L-valine residues, classified under the Human Metabolome Database (HMDB0028744) as an expected metabolite of protein digestion and catabolism [1]. With a molecular formula of C₉H₁₇N₃O₄ and a monoisotopic mass of 231.12 Da, it serves as a fundamental building block in peptide synthesis and biochemical research [2]. Its unique physicochemical signature—comprising a hydrogen bond donor count of 4, acceptor count of 5, and a calculated LogP of 0.206—positions it at a hydrophilicity interface that is directly relevant to solubility-driven procurement decisions . Critically, Asn-Val functions as a validated, high-activity substrate for the N-terminal amidase NTA1 (EC 3.5.1.121), a key enzyme in the eukaryotic Arg/N-end rule pathway of protein degradation, and as a core structural motif in synthetic angiotensin analogs [3][4].

Why Generic Dipeptide Substitution Fails for Asn-Val: The Structural Determinants of Functional Specificity


Dipeptides composed of asparagine and valine exist in two sequence isomers—Asn-Val and Val-Asn—yet their biological and enzymatic behaviors are fundamentally non-interchangeable. The N-terminal amidase NTA1 strictly deamidates Asn-Val but shows zero detectable activity toward Val-Asn, establishing that a simple sequence reversal abolishes enzyme recognition [1]. Even among NTA1-competent substrates, activity is not uniform: Asn-Val exhibits a 1.4-fold higher specific deamidation rate than the alternative substrate Gln-Gly (190 ± 30 vs. 136 ± 6 nmol min⁻¹ mg⁻¹ protein) [1]. At the level of in vivo pharmacology, Asn¹,Val⁵-angiotensin II produces a pressor response that is less than half that of the natural human ligand Ile⁵-angiotensin II (blood pressure increment 11/12 mmHg vs. 23/20 mmHg), with a 4-fold shorter duration of action, quantifying precisely why this specific analog—and not a generic angiotensin II derivative—is the appropriate tool for studies requiring attenuated or short-acting AT1 receptor stimulation [2]. These data collectively demonstrate that substitution of Asn-Val with sequence- or composition-similar analogs yields measurably divergent enzymatic and pharmacological outcomes.

Asn-Val Procurement Evidence Guide: Head-to-Head Quantitative Differentiation Against Structural and Functional Analogs


NTA1 Deamidation Specific Activity: Asn-Val vs. Gln-Gly — 1.4-Fold Higher Catalytic Rate

In a direct enzymatic assay using purified Saccharomyces cerevisiae N-terminal amidase (NTA1), the dipeptide Asn-Val yielded a specific deamidation activity of 190 ± 30 nmol min⁻¹ mg⁻¹ protein, compared with 136 ± 6 nmol min⁻¹ mg⁻¹ protein for the alternative substrate Gln-Gly—representing a statistically significant 1.4-fold advantage for Asn-Val [1]. Importantly, the reverse-sequence analog Val-Asn and the Gln-bearing analog Ala-Gln showed no detectable deamidation, confirming that both the N-terminal Asn residue and the second-position amino acid identity are strict determinants of substrate recognition [1].

N-end rule pathway enzymatic deamidation NTA1 substrate profiling

N-Terminal Substrate Specificity: Asn-Val vs. Val-Asn — Absolute Sequence-Dependent Discrimination by NTA1

NTA1 deamidated L-asparaginyl-L-valine (Asn-Val) but showed no detectable activity toward L-valyl-L-asparagine (Val-Asn), demonstrating that the enzyme requires asparagine at the N-terminus and that the valine position cannot be interchanged without complete loss of substrate competence [1]. Similarly, L-alanyl-L-glutamine (Ala-Gln) was not deamidated, whereas L-glutaminyl-glycine (Gln-Gly) was, confirming that N-terminal placement of the target amide-bearing residue (Asn or Gln) is obligatory [1].

substrate specificity N-degron N-terminal amidase

In Vivo Pressor Activity: Asn¹,Val⁵-Angiotensin II vs. Ile⁵-Angiotensin II — Attenuated and Short-Acting AT1 Agonism in Man

In a crossover study of 7 normal men receiving intravenous infusion of 5 pmol/kg·min of each angiotensin II analog, Asn¹,Val⁵-angiotensin II (Hypertensin, Ciba) produced an average blood pressure increment of 11/12 mmHg, compared to 23/20 mmHg for the natural human ligand Ile⁵-angiotensin II [1]. The duration of pressor action after infusion cessation averaged 5 minutes (range 2–5) for Asn¹,Val⁵-ANG II versus 20 minutes (range 10–25) for Ile⁵-ANG II, representing a 4-fold shorter pharmacodynamic half-life [1]. Plasma aldosterone increments were 1.1 and 2.3 ng/100 mL, respectively (P < 0.001) [1].

angiotensin II analogs pressor response AT1 receptor pharmacology

Two-Step Enzymatic Route to Asp-Xaa Dipeptides: Asn-Val as the Indispensable Intermediate

Arai et al. established a two-step biosynthetic route in which L-amino acid ligase (Lal) first couples Asn and Val to form Asn-Val, followed by NTA1-mediated deamidation to yield Asp-Val—a route that is completely inaccessible from the Val-Asn analog, which is neither synthesized by Lal nor deamidated by NTA1 [1]. This methodology was extended to produce 12 distinct Asp-Xaa dipeptides, including Asp-Phe (a direct aspartame precursor), and 11 Glu-Xaa dipeptides [1].

enzymatic peptide synthesis aspartame precursor L-amino acid ligase

Native Chemical Ligation at Asn-Val Junctions: Enabling Synthesis of Phosphorylated Tau Peptides

Reif et al. demonstrated successful native chemical ligation (NCL) at an Asn-Val junction using β-mercaptovaline and subsequent desulfurization to synthesize tri-phosphorylated C-terminal tau peptide (52 amino acids), a construct relevant to Alzheimer's disease research that could not be obtained by linear solid-phase peptide synthesis [1]. The authors systematically optimized pH, temperature, peptide concentration, and thiol additives to overcome aspartimide formation and thioester hydrolysis—side reactions that are sequence-specific to Asn-containing ligation sites [1].

native chemical ligation Alzheimer's disease peptide fragment coupling

Structural Basis for Second-Position Hydrophobicity Preference: Valine Confers Tighter yNta1 Binding than Glycine

Crystal structures of yeast Nta1 (yNta1) in complex with N-degron peptides revealed that specific hydrogen bonds stabilize interactions between the enzyme and hydrophobic peripheral regions of the active site pocket, and that the identity of the second-position residue is critical for substrate recognition [1]. The enzyme shows asparagine-specific activity with both Asn-Val and Asn-Gly dipeptides under Michaelis-Menten kinetics, but structural data indicate that the bulkier, hydrophobic valine side chain at the second position (compared to glycine) engages more extensive van der Waals contacts within the hydrophobic pocket, consistent with the general observation that NTAN1 prefers hydrophobic residues at the second position [1][2].

N-degron recognition crystal structure enzyme-substrate interaction

Asn-Val Optimal Application Scenarios: Evidence-Backed Research and Industrial Use Cases


Enzymatic Synthesis of Asp-Val and Asp-Xaa Dipeptide Libraries via Coupled Lal/NTA1 Pathway

Asn-Val is the validated starting substrate for the two-step enzymatic synthesis of Asp-Val, an acidic dipeptide with applications as a protease substrate model and as a precursor in aspartame-analog development [1]. The workflow uses L-amino acid ligase (Lal) to form the Asn-Val peptide bond in an ATP-dependent manner, followed by NTA1-mediated deamidation of the N-terminal asparagine to aspartate. This route is uniquely enabled by Asn-Val's 1.4-fold higher NTA1 specific activity versus the alternative Gln-Gly substrate (190 vs. 136 nmol min⁻¹ mg⁻¹) and the absolute N-terminal sequence requirement that excludes Val-Asn [1]. The methodology has been generalized to produce 12 Asp-Xaa and 11 Glu-Xaa dipeptides, making Asn-Val procurement essential for any laboratory establishing this biosynthetic platform [1].

Attenuated AT1 Receptor Stimulation in Human Cardiovascular Pharmacology Studies

Asn¹,Val⁵-angiotensin II (Hypertensin) is the angiotensin II analog of choice when experimental protocols demand sub-maximal, rapidly reversible AT1 receptor activation. In direct human comparison, it produces a pressor response of 11/12 mmHg (vs. 23/20 mmHg for natural Ile⁵-ANG II) with a 4-fold shorter duration of action (5 min vs. 20 min post-infusion) [2]. This pharmacodynamic profile makes it uniquely suited for: (a) dose-response calibration of angiotensin receptor blockers (ARBs), (b) receptor desensitization and resensitization kinetic studies, (c) protocols where prolonged hypertension would confound renal or adrenal endpoint measurements, and (d) studies requiring within-subject crossover designs with multiple angiotensin challenges per session [2].

Native Chemical Ligation at Asn-Val Junctions for Challenging Phosphopeptide Synthesis

For peptide chemists synthesizing tau protein fragments or other polypeptides containing internal Asn-Val motifs where linear SPPS fails, this dipeptide junction serves as a validated native chemical ligation (NCL) site. Reif et al. employed β-mercaptovaline-mediated NCL at an Asn-Val junction followed by desulfurization to successfully produce tri-phosphorylated C-terminal tau peptide—a 52-amino acid construct relevant to Alzheimer's disease research [3]. The protocol requires systematic optimization of pH, temperature, thiol additives, and thioester excess to overcome asparagine-specific side reactions (aspartimide formation, thioester hydrolysis), and provides a template for ligation at other Asn-Val sites in difficult sequence contexts [3].

N-Degron Pathway Research: Studying Tertiary Destabilizing Residue Deamidation

Asn-Val serves as a well-characterized model substrate for investigating the enzymatic mechanisms of the Arg/N-end rule pathway—the ubiquitin-dependent protein degradation system that governs intracellular protein turnover based on N-terminal residue identity [1][4]. Because NTA1 (yeast) and NTAN1 (human) specifically recognize N-terminal asparagine and convert it to aspartate (a secondary destabilizing residue), Asn-Val provides a defined, minimal dipeptide substrate for: (a) kinetic characterization of Nt-amidases, (b) inhibitor screening against this specific deamidation step, (c) structural studies of enzyme-substrate complexes (crystal structures of yNta1 with bound Asn-peptides are available), and (d) comparative enzymology across fungal and mammalian N-end rule pathway components [4].

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